N-Cyclopropyl-2-{2-[2-(4-methoxyphenoxy)ethylthio]benzimidazolyl}acetamide
N-Cyclopropyl-2-{2-[2-(4-methoxyphenoxy)ethylthio]benzimidazolyl}acetamide
Brand Name:
Vulcanchem
CAS No.:
943107-13-9
VCID:
VC0368442
InChI:
InChI=1S/C21H23N3O3S/c1-26-16-8-10-17(11-9-16)27-12-13-28-21-23-18-4-2-3-5-19(18)24(21)14-20(25)22-15-6-7-15/h2-5,8-11,15H,6-7,12-14H2,1H3,(H,22,25)
SMILES:
COC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)NC4CC4
Molecular Formula:
C21H23N3O3S
Molecular Weight:
397.5g/mol
N-Cyclopropyl-2-{2-[2-(4-methoxyphenoxy)ethylthio]benzimidazolyl}acetamide
CAS No.: 943107-13-9
Main Products
VCID: VC0368442
Molecular Formula: C21H23N3O3S
Molecular Weight: 397.5g/mol
CAS No. | 943107-13-9 |
---|---|
Product Name | N-Cyclopropyl-2-{2-[2-(4-methoxyphenoxy)ethylthio]benzimidazolyl}acetamide |
Molecular Formula | C21H23N3O3S |
Molecular Weight | 397.5g/mol |
IUPAC Name | N-cyclopropyl-2-[2-[2-(4-methoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetamide |
Standard InChI | InChI=1S/C21H23N3O3S/c1-26-16-8-10-17(11-9-16)27-12-13-28-21-23-18-4-2-3-5-19(18)24(21)14-20(25)22-15-6-7-15/h2-5,8-11,15H,6-7,12-14H2,1H3,(H,22,25) |
Standard InChIKey | QFKXFKOGZZROBD-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)NC4CC4 |
Canonical SMILES | COC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)NC4CC4 |
PubChem Compound | 17027995 |
Last Modified | Nov 12 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume